tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Overview
Description
tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its stability and reactivity make it suitable for constructing diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate
- tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Comparison: Compared to similar compounds, tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate offers unique advantages in terms of stability and reactivity. The presence of the tert-butyl ester group enhances its solubility and makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFBIDRTNUEVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589599 | |
Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165947-52-4 | |
Record name | tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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